molecular formula C13H13NO4S B045571 S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate CAS No. 1088-37-5

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate

Cat. No.: B045571
CAS No.: 1088-37-5
M. Wt: 279.31 g/mol
InChI Key: BQPFTDMXVHNBRF-UHFFFAOYSA-N
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Description

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, also known as ethanethioic acid S-[3-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] ester, is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol. This compound is an intermediate in the synthesis of heterobifunctional linkers used for the conjugation of carbohydrates to proteins.

Preparation Methods

The synthesis of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The reaction conditions typically include the use of solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF). The compound is usually stored at -20°C to maintain its stability.

Chemical Reactions Analysis

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterobifunctional linkers for conjugating carbohydrates to proteins.

    Biology: The compound is used in the study of protein-carbohydrate interactions and the development of bioconjugates.

    Medicine: It has potential therapeutic applications due to its ability to form stable conjugates with biomolecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves its ability to form covalent bonds with target molecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, to form stable thioester linkages. This property makes it useful for the conjugation of carbohydrates to proteins, facilitating the study of protein-carbohydrate interactions and the development of bioconjugates.

Comparison with Similar Compounds

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate can be compared with other similar compounds, such as:

    N-(3-mercaptopropoxy)phthalimide: This compound is a precursor in the synthesis of this compound.

    Thioacetic acid: This compound is used in the synthesis of this compound and has similar reactivity. The uniqueness of this compound lies in its ability to form stable thioester linkages, making it particularly useful for bioconjugation applications.

Biological Activity

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is a chemical compound with the molecular formula C13H13NO4S. Its unique structure and reactivity make it an interesting subject of study in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

This compound is synthesized through the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The synthesis typically involves solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF) under controlled conditions to ensure stability and yield .

The biological activity of this compound primarily revolves around its ability to form covalent bonds with target biomolecules. The ethanethioate group can react with nucleophiles, such as amino groups in proteins, leading to the formation of stable thioester linkages. This property is particularly useful for studies involving protein-carbohydrate interactions and the development of bioconjugates.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of the 1,3-benzodioxole group possess insecticidal properties against Aedes aegypti larvae, which are vectors for several viral diseases . The observed larvicidal activity underscores the potential for using similar compounds in pest control.

Cytotoxicity and Safety Profiles

In terms of cytotoxicity, preliminary studies suggest that this compound and its derivatives may exhibit low toxicity towards human cells at certain concentrations. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This safety profile is crucial for its potential therapeutic applications.

Research Findings and Case Studies

Several research initiatives have explored the biological implications of this compound:

  • Insecticidal Activity : A recent study evaluated various compounds for their effectiveness against Aedes aegypti larvae. Among them, compounds structurally related to this compound demonstrated significant larvicidal activity with LC50 values indicating effective concentrations for pest control .
  • Bioconjugation Applications : The compound's ability to form stable thioester bonds has been leveraged in bioconjugation techniques aimed at developing targeted drug delivery systems. Such systems could enhance the efficacy of therapeutic agents by improving their specificity towards target cells.

Comparison with Similar Compounds

The following table summarizes key properties and activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityToxicity Profile
This compoundC13H13NO4SAntimicrobial; InsecticidalLow toxicity in vitro
N-(3-mercaptopropoxy)phthalimideC12H13NO4SPrecursor in synthesisModerate toxicity
Thioacetic AcidC2H4O2SReactive intermediateLow toxicity

Properties

IUPAC Name

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFTDMXVHNBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910873
Record name S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-37-5
Record name NSC101750
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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